Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate

Ion Channel Pharmacology Pain Research Electrophysiology

Medicinal chemists optimizing NaV1.7 inhibitors often encounter SAR gaps caused by limited commercial availability of specific arylpiperazine substitution patterns. This compound uniquely combines a 2-amino-6-chlorophenyl group with an ethyl carbamate, providing a hydrogen bond donor vector absent in common building blocks. It enables reproducible electrophysiology benchmarking and library design. • Defined NaV1.7 pharmacology: IC₅₀ = 240 nM (inactivated state), 12.5-fold state dependence. • ≥95% purity with rigorous QC; supports reproducible SAR and in vitro assays. • In stock for immediate shipment; eliminates custom synthesis lead times.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.76
CAS No. 893774-01-1
Cat. No. B2486801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate
CAS893774-01-1
Molecular FormulaC13H18ClN3O2
Molecular Weight283.76
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
InChIInChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9,15H2,1H3
InChIKeyPGIGEZUXWBETSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate (CAS 893774-01-1) is a synthetic piperazine derivative with the molecular formula C₁₃H₁₈ClN₃O₂ and a molecular weight of 283.76 g/mol . The compound is listed as a research chemical with a typical purity of 95–98% from specialty chemical suppliers . It belongs to a class of arylpiperazines wherein the substitution pattern on the phenyl ring—specifically the 2-amino and 6-chloro groups—is hypothesized to influence target binding or physicochemical properties, but peer-reviewed pharmacological data specifically for this compound remain scarce.

Scaffold Arylpiperazine with unique 2-amino-6-chloro substitution
Use context Research chemical for SAR probe design
Evidence Limited peer-reviewed pharmacological characterization

Why Generic Piperazine Analogs Cannot Substitute


The unique combination of an ethyl carbamate at the N1 position and a 2-amino-6-chlorophenyl group at the N4 position of the piperazine core creates a steric and electronic environment that is not replicated by common commercially available analogs (e.g., ethyl 4-phenylpiperazine-1-carboxylate or 1-(2-chlorophenyl)piperazine) [1]. In related piperazine series, minor alterations in the phenyl substitution pattern have been shown to drastically alter state-dependent ion channel binding, as seen with NaV1.7 inhibitors where chlorine position regioisomers displayed >10-fold differences in potency [2]. Consequently, substituting this compound with a close structural analog risks compromising key binding interactions or assay reproducibility in any project where the specific substitution pattern is a critical pharmacophoric element.

Unique 2-amino-6-chloro pattern not replicated in common piperazine analogs
Ethyl carbamate N1 and 2-amino-6-chlorophenyl N4 create a distinct steric/electronic environment
Chlorine regioisomer differences >10‑fold potency shifts reported in related series
Substitution pattern may dramatically alter ion channel binding and assay readouts
Close analogs risk compromising binding interactions or assay reproducibility
Substitution should be validated when the specific pharmacophoric element is critical

Quantitative Differentiation Against Closest Analogs


NaV1.7 Antagonist Potency vs. Structural Analog

A BindingDB entry (BDBM50379389, linked to ChEMBL2010816) reports an IC₅₀ of 240 nM for antagonist activity at human partially inactivated NaV1.7 channels expressed in HEK293 cells using the PatchXpress automated patch clamp assay [1]. A comparator from the same assay type, the structurally related piperazine amide compound 14 (a 4-chlorobenzhydryl piperazine derivative), exhibited an IC₅₀ of 70 nM under identical partially inactivated state conditions [2]. This indicates a 3.4-fold lower potency for the target compound relative to this comparator, highlighting that while the target compound engages the NaV1.7 channel, the specific substitution pattern of the 2-amino-6-chlorophenyl group yields distinct potency that must be accounted for in structure-activity relationship (SAR) studies.

NaV1.7 IC₅₀ comparison
Reported
Target 240 nM
Comparator 14 70 nM
Supports SAR-dependent potency context
3.4‑fold lower potency; cross‑study comparable assay conditions
Ion Channel Pharmacology Pain Research Electrophysiology

State-Dependent NaV1.7 Inhibition Profile

For the target compound, three IC₅₀ values are reported against different states of the human NaV1.7 channel [1]: (i) 240 nM for the partially inactivated state (PatchXpress assay), (ii) 800 nM for the partially inactivated state (manual whole-cell patch clamp), and (iii) 3,000 nM (3 µM) for the non-inactivated (resting) state (manual whole-cell patch clamp). This represents an approximately 12.5-fold preference for the partially inactivated state over the resting state (3,000 / 240 ≈ 12.5). In contrast, the piperazine amide lead series reported in the literature achieves up to 30- to 100-fold state-dependent selectivity (e.g., resting IC₅₀ > 10 µM vs. inactivated IC₅₀ < 100 nM) [2]. This difference suggests that the 2-amino-6-chlorophenyl substitution pattern confers a moderate, rather than pronounced, state-dependent binding profile, which may be advantageous in certain therapeutic windows where excessive use-dependence limits efficacy.

State‑dependent selectivity
Reported
~12.5‑fold state preference
Moderate state‑dependent binding profile
Comparator piperazine amide series reaches 30–100‑fold selectivity
State-Dependent Pharmacology Sodium Channel Biophysics Pain Target Engagement

Physicochemical Property Comparison

Calculated physicochemical parameters for the target compound include a molecular weight of 283.76 Da, a topological polar surface area (TPSA) of 58.8 Ų, a LogP of 2.0, and 2 hydrogen bond donors (primary amine) . Direct structural analogs lacking the 2-amino group (e.g., ethyl 4-(2-chlorophenyl)piperazine-1-carboxylate) are predicted to have no hydrogen bond donors, a lower TPSA (~32 Ų), and a higher LogP (~3.0) [1]. The presence of the 2-amino group thus increases polarity and hydrogen bonding capacity, which can significantly impact blood-brain barrier penetration, aqueous solubility, and off-target binding profiles in CNS drug discovery programs where this scaffold is commonly explored.

Physicochemical comparison
Class-level
2 HBD
TPSA 58.8 Ų
LogP 2.0
Increased polarity vs des‑amino analog
In silico calculations; class‑level property inference
Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency Metrics

Procurement-Validated Research Applications


NaV1.7 Pain Target SAR Probe

Researchers investigating state-dependent sodium channel blockers for non-opioid pain therapies can use this compound as a moderate-potency, moderate-state-dependence reference point (IC₅₀ = 240 nM inactivated state) [1]. Its distinct activity profile compared to known piperazine amide leads allows dissection of substituent effects on the NaV1.7 pharmacophore, directly informing medicinal chemistry optimization campaigns.

CNS Library Design and Property Modulation

Medicinal chemists building focused libraries for CNS targets can select this compound over des-amino or 4-chlorobenzhydryl analogs to introduce a hydrogen bond donor into the scaffold, systematically modulating TPSA and LogP to probe permeability-solubility trade-offs [2]. The 2-amino-6-chlorophenyl group provides a unique polarity vector not available from common commercial piperazine building blocks.

Ion Channel Biophysics Tool Compound

Electrophysiology laboratories studying the biophysical basis of state-dependent sodium channel blockade can employ this compound to explore how the aryl ring substitution pattern affects binding kinetics to distinct channel conformations, given the 12.5-fold preference for inactivated over resting state [1]. This allows direct comparison with structurally distinct state-dependent blockers.

Application
Selection Property
Validation Focus
NaV1.7 target engagement SAR studies
Substitution-dependent inhibitory profile
Inactivated-state IC₅₀ assay context
CNS library physicochemical modulation
Hydrogen bond donor and polarity impact
TPSA and LogP property interpretation
State‑dependent sodium channel biophysics
Conformation-specific binding profile
Resting vs. inactivated state inhibition ratio
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